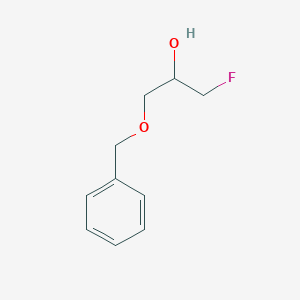
2,3,4,6-Tetra-O-acetyl-b-D-glucopyranosyl-(N2-Fmoc)-L-Asparagine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4,6-Tetra-O-acetyl-b-D-glucopyranosyl-(N2-Fmoc)-L-Asparagine is a complex organic compound that combines a sugar moiety with an amino acid derivative. This compound is notable for its use in peptide synthesis and as a building block in the development of glycopeptides. The presence of the fluorenylmethyloxycarbonyl (Fmoc) group provides a protective function, facilitating the selective deprotection and coupling reactions necessary for peptide assembly.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,6-Tetra-O-acetyl-b-D-glucopyranosyl-(N2-Fmoc)-L-Asparagine typically involves multiple steps:
Protection of the Sugar Moiety: The hydroxyl groups of D-glucose are acetylated using acetic anhydride in the presence of a catalyst like pyridine to yield 2,3,4,6-Tetra-O-acetyl-D-glucopyranose.
Formation of the Glycosidic Bond: The acetylated sugar is then reacted with L-Asparagine, which has been previously protected with the Fmoc group. This step often requires a glycosylation promoter such as silver triflate (AgOTf) or trimethylsilyl trifluoromethanesulfonate (TMSOTf).
Purification: The final product is purified using chromatographic techniques such as flash chromatography or HPLC to ensure high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis equipment and rigorous quality control measures. Solvent recycling and waste minimization are also critical considerations in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2,3,4,6-Tetra-O-acetyl-b-D-glucopyranosyl-(N2-Fmoc)-L-Asparagine undergoes several types of chemical reactions:
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, while the acetyl groups can be hydrolyzed under acidic or basic conditions.
Coupling Reactions: The compound can participate in peptide coupling reactions using reagents like HATU or EDCI to form peptide bonds with other amino acids or peptides.
Oxidation and Reduction: The sugar moiety
Properties
Molecular Formula |
C33H36N2O14 |
|---|---|
Molecular Weight |
684.6 g/mol |
IUPAC Name |
(2S)-4-amino-2-[9H-fluoren-9-ylmethoxycarbonyl-[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C33H36N2O14/c1-16(36)44-15-26-28(46-17(2)37)29(47-18(3)38)30(48-19(4)39)31(49-26)35(25(32(41)42)13-27(34)40)33(43)45-14-24-22-11-7-5-9-20(22)21-10-6-8-12-23(21)24/h5-12,24-26,28-31H,13-15H2,1-4H3,(H2,34,40)(H,41,42)/t25-,26+,28+,29-,30+,31+/m0/s1 |
InChI Key |
LEDLWGVFEPLBKH-FSGGUYTISA-N |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)N([C@@H](CC(=O)N)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)N(C(CC(=O)N)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


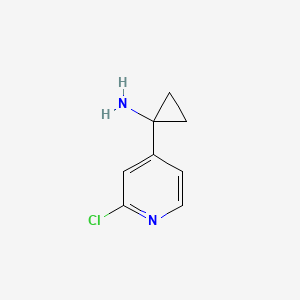
![1-(Dimethylamino)-3-[2-[2-(3-methoxyphenyl)ethyl]phenoxy]-2-propanol](/img/structure/B12850575.png)
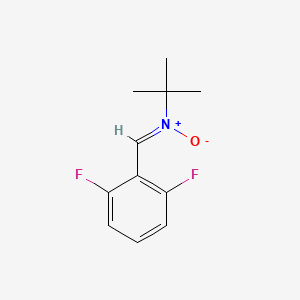
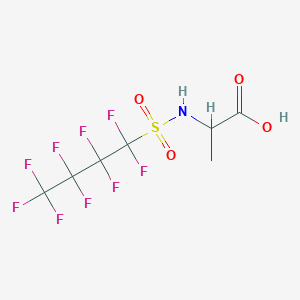
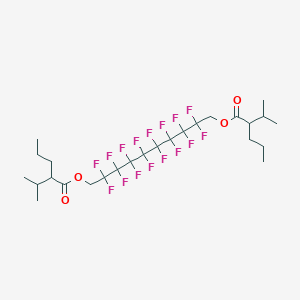
![(5-(4,4-Bis(2-ethylhexyl)-2-(trimethylstannyl)-4H-indeno[1,2-b]thiophen-6-yl)thiophen-2-yl)trimethylstannane](/img/structure/B12850603.png)
![4-({5-Fluoro-4-[2-Methyl-1-(Propan-2-Yl)-1h-Imidazol-5-Yl]pyrimidin-2-Yl}amino)-N-[2-(Piperidin-1-Yl)ethyl]benzamide](/img/structure/B12850605.png)
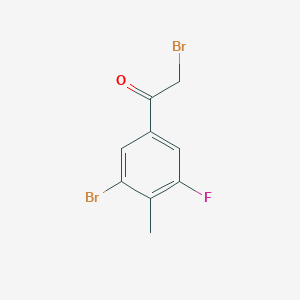

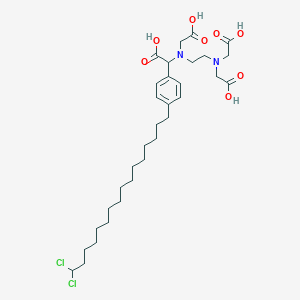
![1-[1-(Aminooxy)-2-propyn-1-yl]-4-fluorobenzene](/img/structure/B12850641.png)
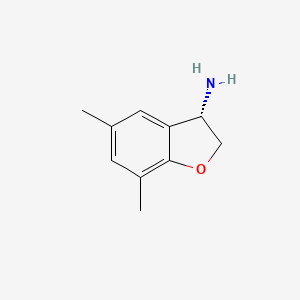
![(1R)-3,3'-Bis(2,4,6-tricyclohexylphenyl)[1,1'-binaphthalene]-2,2'-diol](/img/structure/B12850649.png)
